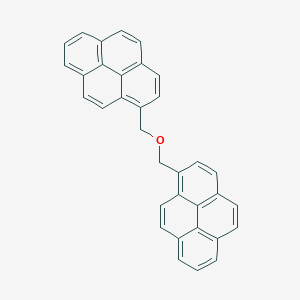

Di-(1-pyrenylmethyl)ether

Descripción

Significance and Research Context of Pyrene-Based Compounds

Pyrene (B120774) and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are highly valued in various fields of scientific research. researchgate.netrsc.org Their rigid, planar structure and extensive π-electron system give rise to distinctive electronic and optical properties, including strong UV absorption and high fluorescence quantum yields. researchgate.netrsc.org One of the most notable features of pyrene is its long fluorescence lifetime and the sensitivity of its fluorescence emission to the local environment. uky.edu

A key phenomenon exploited in pyrene-based compounds is excimer formation. An excimer is a short-lived dimeric species formed between an excited-state molecule and a ground-state molecule of the same kind. In the case of pyrene, the monomer emits a structured fluorescence spectrum, while the excimer emits a broad, structureless band at a longer wavelength. The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is highly dependent on the proximity and orientation of the pyrene units, making it a powerful tool for studying:

Microviscosity and Micropolarity: The formation of excimers is diffusion-controlled, so the Ie/Im ratio can provide information about the viscosity of the surrounding medium. acs.org Additionally, the fine structure of the pyrene monomer emission is sensitive to the polarity of the solvent. acs.org

Molecular Conformation and Dynamics: By incorporating two pyrene moieties into a single molecule, as in Bis(1-pyrenylmethyl) ether, the Ie/Im ratio can reveal changes in the molecule's conformation. mpg.de

Intermolecular Interactions: Pyrene's ability to form π-π stacking interactions is crucial in the design of materials with specific electronic and optical properties. scbt.com

The versatility of pyrene has led to its use in a wide array of applications, from fundamental photochemical studies to the development of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netuky.edu

Overview of Dipyrenyl Ether Derivatives in Photochemistry and Materials Science

Dipyrenyl ether derivatives, such as Bis(1-pyrenylmethyl) ether, are a specific class of pyrene-based compounds where two pyrene units are connected by an ether linkage. This linkage provides a flexible spacer between the two chromophores, facilitating intramolecular excimer formation. vulcanchem.com The study of these derivatives has provided valuable insights into the fundamental principles of photochemistry and has paved the way for their use in various applications.

The ability of dipyrenyl ether derivatives to form intramolecular excimers makes them particularly useful as fluorescent probes. The ratio of excimer to monomer fluorescence can be used to monitor changes in the local environment, such as viscosity and polarity. acs.org For instance, Bis(1-pyrenylmethyl) ether has been employed to study the properties of polymeric micelles in aqueous solutions. acs.org

In materials science, the unique photophysical properties of dipyrenyl ether derivatives are harnessed to create "smart" materials that respond to external stimuli. For example, their fluorescence can be modulated by the presence of metal ions, making them suitable for use in chemical sensors. oup.com The binding of a metal ion to a receptor site within the molecule can alter the distance or orientation of the pyrene units, thereby affecting the excimer formation and leading to a detectable change in the fluorescence signal. oup.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-(pyren-1-ylmethoxymethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O/c1-3-21-7-9-25-11-13-27(29-17-15-23(5-1)31(21)33(25)29)19-35-20-28-14-12-26-10-8-22-4-2-6-24-16-18-30(28)34(26)32(22)24/h1-18H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWSQWLDGXGQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225810 | |

| Record name | Di-(1-pyrenylmethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74833-81-1 | |

| Record name | Di-(1-pyrenylmethyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074833811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-(1-pyrenylmethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Design Principles

Preparation of Bis(1-pyrenylmethyl) Ether and Related Analogues

N-Alkylation Routes for Azacrown Ether Derivatives

A prominent method for synthesizing analogues of bis(1-pyrenylmethyl) ether involves the N-alkylation of azacrown and diazacrown ethers. oup.comresearchgate.net Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. By incorporating pyrene (B120774) units, these molecules can be transformed into fluorescent chemosensors.

The synthesis typically involves the reaction of an aza- or diazacrown ether with a pyrenylmethyl halide, such as 1-pyrenylmethyl bromide, in the presence of a base. oup.com For instance, N,N'-Bis(1-pyrenylmethyl)-4,13-diaza-18-crown-6 has been synthesized by the N-alkylation of 4,13-diaza-18-crown-6 with 1-pyrenylmethyl bromide in a tetrahydrofuran-triethylamine mixture, resulting in a high yield of 95%. oup.com Microwave-assisted synthesis has also been shown to be an efficient and rapid method for the N-alkylation of aza and diaza crown ethers with various alkyl halides, often leading to improved yields compared to conventional methods. researchgate.net

These synthetic strategies allow for the introduction of pyrene fluorophores onto a macrocyclic scaffold, creating sophisticated molecules where the fluorescence properties can be modulated by the binding of metal ions to the crown ether cavity. oup.comnih.gov The complexation can alter the distance and orientation of the two pyrene units, influencing the ratio of monomer to excimer emission. oup.com

Synthesis of Oligoethylene Glycol Linker Variants

The flexibility and length of the linker connecting the two pyrene units are crucial in determining the extent of intramolecular interactions. Oligoethylene glycol chains are frequently used as linkers due to their flexibility and biocompatibility.

The synthesis of bispyrene systems with oligoethylene glycol linkers can be achieved through various methods. One approach involves the reaction of 1-pyrenemethanol (B17230) with a tosylated oligoethylene glycol. For example, 1-pyrenemethyl ether penta(ethylene glycol) has been prepared by reacting 1-pyrenemethanol with sodium hydride to form the alkoxide, which then displaces the tosyl group from tosylated penta(ethylene glycol) monomethyl ether. mdpi.com Another common strategy is the esterification of 1-pyrenecarboxylic acid with oligoethylene glycols. urfu.ru Diesters of 1-pyrenecarboxylic acid with oligoethylene glycols have been synthesized to act as chemosensors. urfu.ru

Furthermore, "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to create oligoethylene glycol-tethered bispyrene systems. mdpi.com This method offers high efficiency and modularity in constructing these complex molecules. The photophysical properties of these systems, particularly the balance between monomer and excimer fluorescence, are highly dependent on the length of the oligoethylene glycol chain, which dictates the probability of the two pyrene units coming into close proximity. nih.gov

Design of Bichromophoric Pyrene Systems

The design of bichromophoric pyrene systems is a nuanced process that involves careful consideration of the linking chemistry and the desired molecular conformation to achieve specific photophysical outcomes.

Impact of Linkage Chemistry on Molecular Conformation

The chemical nature of the linker between the two pyrene chromophores has a profound impact on the molecule's conformational freedom and, consequently, its fluorescence properties. The linker dictates the average distance and relative orientation of the pyrene units, which in turn governs the efficiency of intramolecular excimer formation. researchgate.net

In systems like bis(1-pyrenylmethyl) ether, the ether linkage provides a degree of flexibility. However, more rigid linkers can be used to pre-organize the pyrene moieties into a specific conformation. For instance, incorporating pyrene units into macrocyclic structures, such as cyclophanes or crown ethers, can lead to more constrained systems where the pyrene-pyrene distance is fixed. researchgate.netunige.ch In contrast, flexible linkers, like long oligoethylene glycol chains, allow for a dynamic equilibrium between various conformations, some of which may be favorable for excimer formation. nih.gov Studies on such flexible systems have shown that the center-to-center distance between the pyrene units can be described by a Gaussian distribution, indicating a range of possible conformations due to the folding of the linker chain. nih.gov The choice of linker—from a simple ether bond to a complex macrocycle or a flexible polymer chain—is therefore a critical design element for tuning the photophysical response of bichromophoric pyrene systems. whiterose.ac.uk

Strategies for Chiral Bispyrene Derivative Synthesis

The synthesis of chiral bispyrene derivatives has garnered significant attention due to their potential applications in chiroptical materials and enantioselective sensing. researchgate.netresearchgate.net Several strategies have been developed to introduce chirality into these systems.

One common approach is to incorporate a chiral scaffold to which the pyrene units are attached. researchgate.net This can be achieved by using enantiopure starting materials, such as chiral diamines or diols, in the synthesis of the linker or macrocyclic framework. For example, novel enantiopure azacrown and diazacrown ethers containing a pyrene fluorophore have been obtained through multistep syntheses starting from chiral precursors. researchgate.net

Another strategy involves the separation of a racemic mixture of a bispyrene derivative using chiral high-performance liquid chromatography (HPLC). mdpi.comunipi.it This method is particularly useful for obtaining enantiopure compounds when a stereoselective synthesis is not feasible. For instance, a chiral bispyrene macrocycle was synthesized and its enantiomers were separated using chiral stationary phase HPLC. unipi.it

Furthermore, organocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral molecules. ub.edu While not specifically detailed for bis(1-pyrenylmethyl) ether in the provided context, the principles of using chiral catalysts to induce asymmetry in a reaction could be applied to the synthesis of chiral bispyrene derivatives. ub.edu The development of these synthetic strategies is crucial for accessing enantiopure bispyrene compounds with specific chiroptical properties, such as circularly polarized luminescence (CPL). researchgate.netresearchgate.net

Advanced Photophysical Investigations of Bis 1 Pyrenylmethyl Ether

Excited State Dynamics and Energy Transfer Processes

The photophysical behavior of bis(1-pyrenylmethyl) ether is dominated by the interaction between its two pyrene (B120774) chromophores. Upon excitation, the molecule can relax through various pathways, including fluorescence from a locally excited (monomer) state or from an intramolecular excited dimer (excimer) state. The dynamics of these processes are intricately linked to the molecule's structure and its immediate environment.

Intramolecular Excimer Formation Mechanisms

An excimer is formed when an excited-state pyrene moiety interacts with a ground-state pyrene moiety within the same molecule. This process is highly dependent on the ability of the two aromatic rings to approach each other in a specific geometry, typically a cofacial sandwich-like arrangement, within the lifetime of the excited state.

The formation of an excimer is critically dependent on the conformation of the molecule. For bis(1-pyrenylmethyl) ether, the two pyrene units are connected by a short ether linkage. researchgate.netresearchgate.net This short spacer imposes significant steric constraints, making it difficult for the molecule to achieve the ideal parallel, sandwich-like arrangement of the pyrene rings required for maximum excimer stability. researchgate.netresearchgate.net Theoretical studies have indicated that the short -CH2-O-CH2- linker prevents the pyrene chromophores from reaching this optimal parallel configuration. researchgate.net

This inherent steric hindrance plays a crucial role in the quenching of excimer fluorescence. Any factor that further restricts the conformational flexibility of the molecule can inhibit or quench excimer formation. For instance, in viscous solvents or within rigid polymer matrices, the restricted molecular motion prevents the pyrene units from coming into close proximity, leading to the exclusive observation of monomer emission. researchgate.netresearchgate.net Similarly, external stimuli like the binding of metal ions can induce conformational changes that alter the distance and orientation of the pyrene rings. In some pyrene-based chemosensors, the binding of a metal ion can cause a conformational shift that pulls the pyrene units apart, leading to a decrease in excimer emission. nycu.edu.twrsc.org This quenching of the excimer is a direct consequence of a conformational change that disfavors the π-π stacking required for its formation. nycu.edu.tw

The dynamics of intramolecular excimer formation are often investigated using time-resolved spectroscopic techniques, such as picosecond time-resolved absorption and fluorescence spectroscopy. researchgate.netrsc.orgnih.gov These methods allow researchers to monitor the evolution of the excited state populations on a very short timescale.

Following photoexcitation, the initially formed locally excited monomer state can decay via fluorescence or undergo a conformational rearrangement to form the excimer state. The rate of this process is a key parameter. Kinetic analysis of photoluminescence decay curves allows for the determination of rate constants for excimer formation. nih.gov For many bichromophoric systems, the kinetics of excimer formation can be described by the Birks scheme. cdnsciencepub.com

Studies on related pyrene derivatives show that the rate constant for excimer formation is sensitive to factors like solvent viscosity and the length and flexibility of the linker chain. scispace.comnih.gov For example, in the 1,n-bis(1-pyrenylcarboxy)alkanes series, the rate constant of excimer formation (k_a) was determined from fluorescence decay analysis and found to be dependent on the length of the alkane chain. scispace.com Time-resolved measurements on pyrene-labeled polymers have successfully observed the dynamics of dimer formation in the picosecond time domain, revealing fast decay components on the order of 4-10 picoseconds associated with this process. researchgate.net Ultrafast Raman loss spectroscopy has also been used to reveal mode-dependent kinetics and picosecond vibrational relaxation dynamics, reflecting the structural reorganization required for excimer formation. nih.gov

Table 1: Illustrative Kinetic Parameters for Excimer Formation in Pyrene Systems

| Compound/System | Technique | Measured Parameter | Value/Observation | Reference |

| 1-Pyrenebutyricacid 2-ethylhexylester | Photoluminescence Decay | Excimer formation rate constant | ~10⁹ M⁻¹ s⁻¹ (in MeCN) | nih.gov |

| Pyrene-labeled Poly(acrylic acid) | Picosecond Time-Resolved Fluorescence | Dimer formation dynamics | Fast decay component (4-10 ps) | researchgate.net |

| 1,3-Bis-(1-pyrenyl)propane | Excited-state Intensity Decay | Excimer dissociation | Insignificant in neat PEGs; significant at high temp. in ionic liquid | nih.gov |

| Polystyrene with pyrene end-caps | Fluorescence Decay vs. Temperature | Activation energy for cyclization (E_a) | 3.4 kcal/mol | researchgate.net |

This table provides examples from related pyrene systems to illustrate the types of kinetic data obtained, as specific data for Bis(1-pyrenylmethyl) Ether was not available in the search results.

Conformational Dependence and Steric Hindrance Effects on Excimer Quenching

Monomer and Excimer Emission Characteristics

The fluorescence spectrum of bis(1-pyrenylmethyl) ether is typically characterized by a structured emission in the blue region of the spectrum (around 370-400 nm) and a broad, structureless emission band in the green region (around 470-500 nm). The former is attributed to the locally excited pyrene monomer, while the latter is the characteristic emission from the intramolecular excimer. vulcanchem.comnih.gov

The relative intensity of the excimer emission to the monomer emission (Ie/Im) is a crucial parameter that provides insight into the efficiency of excimer formation. This ratio is highly sensitive to the molecular structure, particularly the linker connecting the two pyrene moieties.

For bis(1-pyrenylmethyl) ether, the short and flexible ether linkage allows for significant overlap of the pyrene π-systems, resulting in strong excimer fluorescence in low-viscosity solvents. researchgate.netresearchgate.net The structure of the linker dictates the conformational freedom and the average distance between the chromophores. Studies on series of compounds like 1,n-bis(1-pyrenylcarboxy)alkanes have shown a distinct dependence of the excimer-to-monomer quantum yield ratio on the length of the alkane chain (n), with the ratio peaking at a specific chain length that provides the optimal geometry for excimer formation. scispace.commpg.de This demonstrates that even subtle changes in the linker structure can dramatically alter the Ie/Im ratio. In N,N'-Bis(1-pyrenylmethyl)-diaza-crown ethers, the binding of different metal ions alters the conformation of the crown ether cavity, which in turn changes the distance between the pyrene groups and causes a large variation in the Ie/Im ratio. oup.com

Table 2: Influence of Linker Chain Length on Excimer/Monomer Ratio in 1,n-Bis(1-pyrenylcarboxy)alkanes

| Number of Methylene Groups (n) | Excimer/Monomer Quantum Yield Ratio (Φ'/Φ) |

| 2 | Low |

| 3 | Higher |

| 5 | Maximum |

| 7 | Decreasing |

| 10 | Lower |

| 16 | Very Low |

Data adapted from findings on 1,n-bis(1-pyrenylcarboxy)alkanes to illustrate the principle of linker influence on the Ie/Im ratio. scispace.commpg.de

The monomer fluorescence spectrum of pyrene and its derivatives exhibits a characteristic vibronic (vibrational-electronic) fine structure. researchgate.netniscpr.res.in This structure arises from the coupling of the electronic transition with various vibrational modes of the pyrene ring. The relative intensities of these vibronic bands are highly sensitive to the polarity of the pyrene's microenvironment, a phenomenon known as the Ham effect. researchgate.net

The most widely used parameter derived from the vibronic structure is the ratio of the intensity of the first vibronic peak (I₁, the 0-0 transition at ~375 nm) to that of the third peak (I₃, the 0-2 transition at ~386 nm). acs.orgscispace.com This I₁/I₃ ratio is a well-established empirical scale of solvent polarity. scispace.com In nonpolar solvents, the I₁ band is weak, leading to a low I₁/I₃ ratio (e.g., ~0.6-0.7 in hexane (B92381) or cyclohexane). As the solvent polarity increases, the symmetry of the pyrene excited state is perturbed, leading to a significant enhancement of the I₁ band and a higher I₁/I₃ ratio (e.g., ~1.7-1.9 in polar solvents like DMF or DMSO). acs.org

While the monomer emission is structured, the excimer emission is a broad, structureless band because the excimer state is dissociative in the ground state, meaning there are no discrete vibrational levels to return to. Quantum chemical calculations combined with Franck-Condon analysis have been used to analyze and understand the origin of the vibronic structure in pyrene fluorescence spectra. researchgate.netresearchgate.net

Table 3: Solvent Polarity Effect on the I₁/I₃ Ratio of a Pyrene Derivative (PyMeEGOH)

| Solvent | Dielectric Constant (ε) | I₁/I₃ Ratio |

| Hexane | 1.9 | 0.73 |

| Cyclohexane | 2.0 | 0.71 |

| Dioxane | 2.2 | 1.10 |

| Chloroform | 4.8 | 1.25 |

| Ethyl Acetate | 6.0 | 1.43 |

| Tetrahydrofuran (THF) | 7.6 | 1.48 |

| Acetonitrile (MeCN) | 37.5 | 1.70 |

| Dimethylformamide (DMF) | 36.7 | 1.78 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.89 |

Data adapted from studies on 1-pyrenemethoxyethanol (PyMeEGOH) to illustrate the general principle of the Ham effect. acs.org

Exciplex Formation and Intermolecular Interactions

Role of Electron Transfer in Fluorescence Quenching Processes

The fluorescence of pyrene-containing compounds can be quenched through intramolecular electron transfer, particularly when an electron-donating group is present in the molecule. oup.com In systems like N,N'-Bis(1-pyrenylmethyl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadecane, the azacrown ether acts as an electron donor, leading to fluorescence quenching of the pyrenyl group. oup.com This process is often reversible, and the fluorescence can be enhanced by the addition of metal salts that bind to the electron-donating group, inhibiting the electron transfer process. oup.com

The formation of non-emitting or poorly emitting exciplexes is a proposed mechanism for fluorescence quenching in polar solvents. iupac.org This model suggests that excited state electron transfer leads to the formation of a contact radical-ion pair, which can then form an exciplex. iupac.org The efficiency of this quenching process is dependent on the Gibbs energy of electron transfer. iupac.org Studies on pyrene fluorescence in the presence of various quenchers have shown that the exciplex lifetimes can be relatively long (10 to 30 ns), but their emission is weak due to a very low emission rate constant. iupac.org

Photoinduced Charge Separation Studies

Photoinduced charge separation is a key process that occurs when molecules like DNA are exposed to UV light, leading to electron transfer between constituent bases. nih.govrsc.org This phenomenon is not limited to biological systems and has been observed in various molecular assemblies. For instance, self-assembled π-stacked arrays of perylene-based dyes exhibit ultrafast photoinduced charge separation. haverford.edu In these systems, excitation of one molecule leads to electron transfer to an adjacent molecule, creating a charge-separated state. haverford.edud-nb.info

The efficiency of charge separation is influenced by factors such as the conformation of the molecules and the availability of other deactivation pathways. nih.gov In DNA, the sequence and stacking of the bases can significantly affect the efficiency of electron transfer. nih.govrsc.org Similarly, in synthetic systems, the arrangement of chromophores plays a crucial role. nih.gov The study of photoinduced charge separation is often conducted using transient absorption spectroscopy, which can track the formation and decay of the resulting radical ions. nih.govd-nb.infonih.gov This process is fundamental to applications in photovoltaics and artificial photosynthesis. d-nb.info

Spectroscopic Analysis Techniques for Excited State Characterization

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamics of excited state processes. lightcon.com It provides information on phenomena such as excimer formation, electron transfer, and rotational motion of molecules. researchgate.netcdnsciencepub.com This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. lightcon.com For Bis(1-pyrenylmethyl) ether and similar pyrene-containing compounds, time-resolved fluorescence has been used to study the formation of intramolecular excimers. researchgate.netresearchgate.net

In these studies, the fluorescence decay of both the monomer and the excimer is monitored at their respective emission wavelengths. The decay profiles are often complex and can be fitted to multi-exponential functions to extract lifetimes and rate constants for the various photophysical processes. For example, in pyrene-end-capped poly(ethylene oxide), time-resolved measurements revealed that much of the excimer forms very rapidly, suggesting hydrophobic association between the pyrene groups prior to photoexcitation. niscpr.res.in The lifetimes of the monomer and excimer emissions are sensitive to the microenvironment, such as the presence of cyclodextrins. niscpr.res.in

Table 1: Fluorescence Lifetime Data for Pyrene-End-Capped Poly(ethylene oxide) (PYPY) in Different Media Source: niscpr.res.in

| Medium | τmonomer (ns) | τexcimer (ns) |

|---|---|---|

| Water | 75.2 | 68.2 |

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence spectroscopy is a fundamental technique used to characterize the photophysical properties of fluorescent molecules. scispace.com It provides information about the emission spectrum, quantum yield, and the influence of the environment on the fluorescence. For pyrene derivatives like Bis(1-pyrenylmethyl) ether, steady-state fluorescence is particularly useful for studying excimer formation. scispace.comresearchgate.net The fluorescence spectrum of such compounds often shows a structured monomer emission at shorter wavelengths and a broad, structureless excimer emission at longer wavelengths. researchgate.netmpg.de

The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a key parameter obtained from steady-state measurements. scispace.com This ratio is sensitive to factors that affect the rate of excimer formation, such as the polarity and viscosity of the solvent, temperature, and the conformation of the molecule. niscpr.res.inresearchgate.net For instance, in studies of bis(1-pyrenylcarboxy)alkanes, the IE/IM ratio was found to depend on the length of the alkane chain connecting the two pyrene moieties. mpg.de Similarly, the presence of metal ions can significantly alter the IE/IM ratio in pyrene-containing crown ethers by influencing the distance between the pyrenyl groups. oup.com

Table 2: Excimer to Monomer Fluorescence Quantum Yield Ratio (Φ′/Φ) for 1,n-Bis(1-pyrenylcarboxy)alkanes in Methylcyclohexane at 20 °C Source: mpg.de

| n (Number of Methylene Groups) | Φ′/Φ |

|---|---|

| 2 | 0.30 |

| 3 | 1.08 |

| 4 | 1.75 |

| 5 | 2.00 |

| 6 | 1.75 |

| 7 | 1.30 |

| 8 | 1.00 |

| 9 | 0.75 |

| 10 | 0.60 |

| 12 | 0.40 |

| 16 | 0.25 |

| 22 | 0.15 |

| 32 | 0.10 |

Triplet-Triplet Absorption Spectroscopy

Triplet-triplet absorption (TTA) spectroscopy is a technique used to study the properties of molecules in their triplet excited state. uminho.pt This method involves exciting the sample to populate the first triplet state (T1) and then measuring the absorption of a second photon that promotes the molecule to a higher triplet state (Tn). uminho.pt TTA is particularly useful for studying long-lived triplet states and can provide information about intersystem crossing rates and triplet state lifetimes. researchgate.netuminho.pt

In the context of pyrene derivatives, TTA has been employed to characterize the triplet states of various compounds. researchgate.netnih.gov For instance, studies on ethynylpyrenes have shown that the intersystem crossing rates increase with the number of triple bonds. researchgate.net In more complex systems, such as bis-cyclometalated iridium complexes with pyrene-substituted ligands, TTA reveals intense and long-lived excited-state absorption originating from the pyrene triplet state. nih.gov This is due to efficient triplet-triplet energy transfer from the iridium complex to the pyrene moiety. nih.gov The TTA spectra of naphthalene (B1677914) dimers have also been investigated to understand the nature of localized and delocalized triplet states. csic.es

Computational and Theoretical Photochemistry of Bis(1-pyrenylmethyl) Ether

The photophysical behavior of Bis(1-pyrenylmethyl) Ether is intricately linked to its molecular structure and dynamics, which have been extensively investigated through computational and theoretical methods. These approaches provide a molecular-level understanding that complements experimental observations.

Quantum Chemical Calculations of Electronic States

Quantum chemical calculations have been instrumental in elucidating the electronic structure and properties of Bis(1-pyrenylmethyl) Ether, often referred to in literature as DPyM. researchgate.netresearchgate.net These theoretical studies focus on understanding how the spatial arrangement of the two pyrene chromophores, linked by a short ether spacer, influences their electronic interactions.

A combined theoretical and spectroscopic study of sterically constrained pyrene dimers, including Bis(1-pyrenylmethyl) Ether, has provided significant insights. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations are commonly employed to determine the geometries of the ground and excited states. aip.org For Bis(1-pyrenylmethyl) Ether, calculations have shown that the short -CH₂-O-CH₂- spacer significantly constrains the molecule, preventing the two pyrene units from achieving the parallel, co-facial arrangement typically required for ideal excimer formation. researchgate.netresearchgate.net

The analysis of frontier molecular orbitals (HOMO and LUMO) reveals the nature of the electronic transitions. In pyrene derivatives, the HOMO and LUMO are typically localized on the pyrene core. aip.orgsci-hub.st For Bis(1-pyrenylmethyl) Ether, calculations of the frontier orbitals and their energy levels, relative to an isolated pyrene molecule, indicate a non-negligible intramolecular interaction between the two pyrene moieties, even in a constrained geometry. researchgate.net This interaction is fundamental to understanding its unique photophysical properties, which differ from unlinked pyrene molecules or those with longer, more flexible linkers.

| Computational Method | Key Finding for Bis(1-pyrenylmethyl) Ether | Reference |

|---|---|---|

| Quantum Chemical Calculations (e.g., DFT) | The short ether linkage prevents a parallel sandwich arrangement of the pyrene chromophores. | researchgate.netresearchgate.net |

| Frontier Molecular Orbital Analysis | Indicates significant intramolecular interaction between the pyrene units despite the constrained geometry. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Calculates vertical excitation energies and oscillator strengths for electronic transitions. | aip.org |

Modeling of Emission Properties and Vibronic Structure (e.g., Franck–Condon Analysis)

The emission properties of Bis(1-pyrenylmethyl) Ether are a direct consequence of its electronic states and geometry. In low-viscosity solvents, it almost exclusively shows a broad, structureless emission band characteristic of an excimer. researchgate.net This intramolecular excimer forms upon photoexcitation, where the excited pyrene moiety interacts with the ground-state pyrene within the same molecule.

The vibronic structure of fluorescence spectra can be analyzed using the Franck-Condon (FC) principle, which describes the intensities of transitions between the vibrational levels of different electronic states. wikipedia.orglibretexts.org Franck-Condon analysis, based on quantum chemical calculations, has been used to understand the origin of the vibronic structure in the fluorescence spectra of pyrene and its derivatives. researchgate.netresearchgate.net The intensity of a vibronic transition is proportional to the square of the overlap integral between the vibrational wavefunctions of the two electronic states involved. libretexts.org

For Bis(1-pyrenylmethyl) Ether, the constrained geometry that prevents a perfect parallel alignment of the pyrene units results in a "quasi-excimer" state. researchgate.net Theoretical modeling helps to correlate this specific geometry with the observed emission spectrum. The lack of a well-resolved vibronic structure in its excimer emission is typical for such systems, contrasting with the highly structured monomer emission of isolated pyrene. researchgate.net The Franck-Condon analysis helps to rationalize the shape and position of the emission band by considering the potential energy surfaces of the ground and excited states and the vibrational wavefunctions associated with them. rsc.org

| Modeling Technique | Application to Bis(1-pyrenylmethyl) Ether | Insight Gained | Reference |

|---|---|---|---|

| Franck-Condon Analysis | Analyzes the vibronic structure of fluorescence spectra. | Explains the intensity distribution of vibrational transitions and the shape of the emission band. | researchgate.netresearchgate.net |

| Potential Energy Surface (PES) Calculation | Maps the energy of the molecule as a function of its geometry in ground and excited states. | Identifies the stable geometry of the excimer state and the energy barrier to its formation. | cecam.org |

| Time-Resolved Fluorescence Analysis | Models the decay kinetics of monomer and excimer species. | Determines the rate constant of excimer formation, which reflects the internal molecular dynamics. | mdpi.com |

Simulations of Molecular Dynamics in Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules in solution or other condensed phases. unimi.itnih.gov For Bis(1-pyrenylmethyl) Ether, MD simulations can model the conformational dynamics that lead to intramolecular excimer formation. These simulations provide a detailed picture of the molecular motions, such as the folding of the molecule that brings the two pyrene units into close proximity following photoexcitation. arxiv.orgresearchgate.net

Coarse-grained MD simulations have been successfully used to interpret excimer formation dynamics of pyrene-labeled molecules. arxiv.org These models can relate simulation results to experimental data on diffusion-limited kinetic processes. arxiv.org The simulations can track the trajectories of the pyrene moieties and determine the timescale and probability of them reaching a conformation suitable for excimer formation. This process is highly dependent on the viscosity and nature of the solvent, which can also be incorporated into the simulation parameters.

By simulating the system in a virtual solvent box, MD can capture the influence of the environment on the conformational landscape of Bis(1-pyrenylmethyl) Ether. aps.org These simulations are crucial for understanding why excimer emission is dominant in low-viscosity solvents, where the molecule can readily adopt the required conformation, while only monomer emission is seen in rigid environments like glassy polymer matrices, where large-scale conformational changes are hindered. researchgate.net

| Simulation Type | Objective for Pyrene-Containing Systems | Key Parameters | Reference |

|---|---|---|---|

| All-Atom Molecular Dynamics | To model the precise conformational changes and solvent interactions leading to excimer formation. | Force fields (e.g., COMPASS), solvent model, temperature, pressure. | mdpi.com |

| Coarse-Grained Molecular Dynamics | To study long-range dynamics and diffusion-limited processes over longer timescales. | Coarse-grained models (e.g., Martini), interaction potentials. | arxiv.org |

| Nonadiabatic Molecular Dynamics | To simulate the transitions between electronic states (e.g., from excited monomer to excimer). | Potential energy surfaces, interstate couplings, spin-orbit couplings. | cecam.org |

Supramolecular Chemistry and Host Guest Interactions of Bis 1 Pyrenylmethyl Ether Analogues

Metal Ion Complexation and Recognition

Bis(1-pyrenylmethyl) ether derivatives that incorporate a metal-binding unit can function as fluorescent chemosensors. The binding of a metal ion induces conformational changes that alter the distance and orientation between the two pyrene (B120774) rings, leading to a detectable change in their fluorescence emission.

Fluoroionophores are molecules that signal the presence of ions through a change in their fluorescence properties. Derivatives of bis(1-pyrenylmethyl) ether are excellent candidates for fluoroionophores due to the sensitivity of pyrene's fluorescence to its local environment. nih.govsemanticscholar.org The primary mechanisms for cation sensing in these systems are photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). researchgate.net

In a typical design, the two pyrene moieties are linked by a spacer that includes a cation recognition site, such as a crown ether or a podand. researchgate.net In the absence of a target cation, the lone pair electrons of a heteroatom (like nitrogen or oxygen) in the recognition site can quench the fluorescence of the pyrene fluorophore through a PET process. Upon binding of a cation, these lone pair electrons are engaged in coordination, which inhibits the PET process and leads to an enhancement of the fluorescence, creating a "turn-on" sensor. researchgate.net

Furthermore, the binding of a metal ion can rigidify the molecular structure, which in turn affects the vibrational and rotational freedom of the pyrene units, influencing the non-radiative decay pathways and thus the fluorescence quantum yield. The development of these sensors often involves the synthesis of various derivatives with different linking units to fine-tune the selectivity and sensitivity for specific cations. researchgate.netresearchgate.net

A key feature of bis(1-pyrenylmethyl) ether analogues is the dynamic interplay between monomer and excimer emission. oup.com When the two pyrene rings are in close proximity (around 10 Å), they can form an excimer upon excitation, which emits at a longer wavelength (around 460-550 nm) compared to the monomer emission (around 375-410 nm). nih.govsemanticscholar.org The ratio of the excimer to monomer emission intensity (Ie/Im) is a sensitive indicator of the conformation of the molecule. oup.com

The binding of a metal ion to a recognition site within the linker of a bis(1-pyrenylmethyl) ether analogue can cause a significant conformational change. This change can either bring the pyrene units closer together, enhancing excimer formation, or move them further apart, favoring monomer emission. oup.comresearchgate.net For instance, N,N'-Bis(1-pyrenylmethyl)-4,13-diaza-18-crown-6 ether shows a distinct change in its excimer to monomer emission ratio upon complexation with different alkali metal ions. oup.com The binding of larger alkali metal ions to the azacrown ether cavity hinders excimer formation to a greater extent. oup.com This ratiometric sensing approach is highly advantageous as it provides a built-in self-calibration, making the measurement less susceptible to variations in probe concentration or excitation intensity. nycu.edu.tw

Table 1: Effect of Metal Ions on the Emission Ratio of N,N'-Bis(1-pyrenylmethyl)-4,13-diaza-18-crown-6 ether

| Metal Ion | Excimer/Monomer Ratio (Ie/Im) |

|---|---|

| Na+ | 1.89 |

| K+ | 0.66 |

| Li+ | 0.65 |

| Rb+ | 0.49 |

| Cs+ | 0.34 |

Data sourced from a study in methanol-chloroform (9:1 v/v) oup.com

Azacrown ethers are macrocyclic ligands containing nitrogen atoms that can be readily functionalized with fluorophores like pyrene. acs.org The incorporation of an azacrown ether moiety into a bis(1-pyrenylmethyl) ether structure creates a powerful chelating agent for various metal ions. oup.comoatext.com The size of the crown ether cavity plays a crucial role in the selectivity of the ionophore. researchgate.net For example, a smaller crown ether will preferentially bind smaller cations, while a larger one will accommodate larger ions.

The chelation of a metal ion within the azacrown ether ring introduces significant conformational constraints. oup.com This can lead to a "locking" of the molecule into a specific conformation, which in turn dictates the photophysical properties. For example, the complexation of a metal ion can inhibit the formation of an intramolecular exciplex between the pyrene and the nitrogen atoms of the crown ether, leading to an enhancement of the pyrene fluorescence. oup.com The synthesis of these conjugates is often achieved through the N-alkylation of the azacrown ether with 1-pyrenylmethyl bromide. oup.com The resulting bis(pyrene) azacrown ether derivatives have been shown to be effective sensors for a range of metal ions, including alkali, alkaline earth, and transition metals. oup.comresearchgate.net

Influence of Metal Ion Binding on Excimer/Monomer Emission Ratio

Interactions with Biomolecules and Biological Mimics

The hydrophobic nature of the pyrene moiety drives the interaction of bis(1-pyrenylmethyl) ether and its analogues with biological systems and their mimics, such as cyclodextrins and proteins. These interactions can be monitored through changes in the fluorescence properties of the pyrene units.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic guest molecules in aqueous solutions. oatext.complos.orgbeilstein-journals.org Pyrene and its derivatives are known to form stable inclusion complexes with both β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD). plos.orgbeilstein-journals.org

The stoichiometry of the inclusion complex depends on the size of the cyclodextrin (B1172386) cavity. The smaller β-CD typically encapsulates a single pyrene monomer, while the larger γ-CD can accommodate a pyrene dimer, leading to the observation of excimer fluorescence. beilstein-journals.org The formation of these inclusion complexes can be studied by monitoring the changes in the fluorescence spectra of the pyrene derivative upon addition of cyclodextrin. plos.orgbeilstein-journals.org The encapsulation process alters the microenvironment of the pyrene, often leading to an enhancement of its fluorescence and a shift in the emission wavelengths. This property can be exploited for the development of sensing systems, for example, for the detection of enzymes that can hydrolyze cyclodextrins. researchgate.net

Table 2: Formation Constants (Kc) for Pyrene Inclusion Complexes with Cyclodextrins

| Cyclodextrin Derivative | Guest Molecule | Formation Constant (Kc) (M⁻¹) |

|---|---|---|

| HP-γ-CD | Pyrene | 1838 |

| γ-CD | Pyrene | ~250-300 |

| HP-γ-CD | Anthracene | 234 |

| γ-CD | Anthracene | ~240-330 |

Data showing the more favorable complexation of pyrene with the modified HP-γ-CD. plos.org

The fluorescence of pyrene is highly sensitive to the polarity of its microenvironment and the proximity of other pyrene molecules. nih.govsemanticscholar.org This makes pyrene-containing molecules, including bis(1-pyrenylmethyl) ether analogues, valuable probes for studying protein conformation and dynamics. nih.govsemanticscholar.orgresearchgate.netnih.gov These probes can be non-covalently bound to hydrophobic pockets in proteins or covalently attached to specific amino acid residues. nih.govsemanticscholar.org

Changes in protein conformation, such as those occurring during folding, unfolding, or ligand binding, can alter the environment of the pyrene probe, leading to changes in its fluorescence spectrum. nih.govlumiprobe.com If two pyrene units are strategically placed on a protein, the formation of an excimer can provide information about the proximity of these two sites, acting as a "spectroscopic ruler". nih.gov This approach has been used to study protein oligomerization, protein-lipid interactions, and the dynamics of protein domains. nih.govacs.org The ability to monitor these changes in real-time provides valuable insights into the mechanisms of protein function. nih.gov

Interactions with Membranes and Micellar Systems (e.g., Erythrocyte Ghosts, Surfactant Micelles)

Bis(1-pyrenylmethyl) ether (also known as dipyme) and its analogues serve as effective fluorescent probes for investigating the microenvironments of biological membranes and surfactant micelles. The ratio of its excimer to monomer fluorescence intensity (Ie/Im) is particularly sensitive to the fluidity and organization of these systems.

In studies involving erythrocyte ghosts, which are red blood cells that have had their hemoglobin removed, intramolecular excimer-forming probes like bis(1-pyrenylmethyl) ether have been utilized to investigate membrane fluidity. acs.org The formation of the excimer, where two pyrene moieties of the same molecule interact in the excited state, is dependent on the conformational changes that bring the pyrenes together. This process is, in turn, influenced by the viscosity of the surrounding medium. Therefore, changes in the Ie/Im ratio can reflect alterations in the microviscosity of the erythrocyte membrane. acs.org

When incorporated into surfactant micelles, bis(1-pyrenylmethyl) ether provides insights into the properties of the micellar core. For instance, in hydrophobically modified polymer systems that form micelle-like structures, the probe has indicated that the core of these "polymeric micelles" is significantly more rigid than that of conventional surfactant micelles, such as those formed by sodium dodecyl sulfate (B86663) (SDS). researchgate.netresearchgate.net This increased rigidity is attributed to the looped chain conformation of the polymers within the micellar core. researchgate.netresearchgate.net The estimated "microviscosity" within these polymeric micellar cores can be an order of magnitude larger than in SDS micelles. researchgate.netresearchgate.net

The interaction of surfactants with polymers can also be monitored using bis(1-pyrenylmethyl) ether. In systems containing both a polymer and a surfactant, the formation of mixed micelles can be observed. researchgate.net The addition of an anionic surfactant like SDS to a solution of a hydrophobically modified polymer can lead to the formation of mixed micelles, which initially strengthens the polymer network by increasing the number of hydrophobic microdomains. researchgate.net However, at higher surfactant concentrations, electrostatic repulsion between these mixed micelles can lead to a decrease in viscosity. researchgate.net

The table below summarizes the key findings from studies using Bis(1-pyrenylmethyl) ether in membrane and micellar systems.

| System | Key Finding | Reference(s) |

| Erythrocyte Ghosts | Used to probe membrane microviscosity through changes in excimer/monomer fluorescence ratio. | acs.org |

| Surfactant Micelles (e.g., SDS) | Serves as a benchmark for comparing the microviscosity of other micellar systems. | researchgate.netresearchgate.net |

| Polymeric Micelles | Revealed that the core of polymeric micelles is significantly more rigid (higher microviscosity) than traditional surfactant micelles. | researchgate.netresearchgate.net |

| Polymer-Surfactant Mixtures | Allows for the study of mixed micelle formation and its effect on the bulk properties of the solution, such as viscosity. | researchgate.net |

Polymer and Material Environment Effects

Fluorescence Probing of Polymer Microviscosity and Chain Dynamics

Bis(1-pyrenylmethyl) ether is a valuable tool for probing the microviscosity and chain dynamics within polymer systems. The formation of an intramolecular excimer is a diffusion-controlled process that requires significant conformational rearrangement of the probe molecule. The efficiency of this process, and thus the ratio of excimer to monomer fluorescence (Ie/Im), is highly sensitive to the local friction or microviscosity of the environment, which restricts the necessary conformational changes. niscpr.res.in

In various polymer solutions and matrices, the Ie/Im ratio of bis(1-pyrenylmethyl) ether provides a measure of the local viscosity. For example, in solutions of hydrophobically modified poly(N-isopropylacrylamides), the probe has been used to study the rigidity of the microdomains formed by the polymer. google.com.bocapes.gov.braidic.it As the polymer undergoes temperature-induced phase transitions, the changes in microviscosity can be monitored through the fluorescence of the probe. researchgate.net

The relationship between the Ie/Im ratio and microviscosity has been calibrated in various solvents of known viscosity. acs.org This allows for a quantitative estimation of the microviscosity within different regions of a polymer system. It's important to note that in highly viscous or glassy polymer matrices, excimer formation can be completely suppressed, leading to only monomer emission. researchgate.netresearchgate.net This is because the polymer chains are essentially frozen, preventing the pyrene moieties from coming into close enough proximity to form an excimer. researchgate.netresearchgate.net

The table below shows a conceptual representation of how the Ie/Im ratio of Bis(1-pyrenylmethyl) ether can be used to infer the microviscosity of a polymer environment.

| Polymer Environment | Expected Ie/Im Ratio | Inferred Microviscosity |

| Low Viscosity Solution | High | Low |

| Viscous Solution | Intermediate | Intermediate |

| Gel State | Low | High |

| Glassy Polymer Matrix | Very Low / Zero | Very High |

Behavior in Hydrophobically Modified Polymer Systems (e.g., Poly(N-isopropylacrylamides))

Bis(1-pyrenylmethyl) ether has been extensively used to study the behavior of hydrophobically modified polymers, particularly poly(N-isopropylacrylamides) (PNIPAMs). google.com.bocapes.gov.braidic.it These polymers exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition from a soluble, hydrated state to an insoluble, collapsed state. researchgate.net

In aqueous solutions of hydrophobically modified PNIPAMs, bis(1-pyrenylmethyl) ether can be solubilized within the hydrophobic microdomains formed by the polymer chains. google.com.bocapes.gov.braidic.it The fluorescence of the probe provides information about the nature of these microdomains. For instance, a high excimer emission indicates that the probe molecules are in close proximity within a fluid environment. google.com.bocapes.gov.braidic.it

As the temperature of the solution approaches the LCST, the PNIPAM chains begin to collapse. researchgate.net This change in the polymer conformation affects the microenvironment of the solubilized probe. Fluorescence studies using bis(1-pyrenylmethyl) ether have revealed the formation of multimolecular micelles below the LCST in solutions of hydrophobically modified PNIPAMs. researchgate.net The probe's fluorescence can also signal changes in the rigidity of these micellar cores as the temperature is varied. researchgate.netresearchgate.net

The use of bis(1-pyrenylmethyl) ether in conjunction with other techniques, such as quasi-elastic light scattering, has provided a detailed picture of the aggregation behavior of these smart polymers in response to external stimuli like temperature. researchgate.net

Spectral Response in Various Polymer Matrices

The spectral properties of bis(1-pyrenylmethyl) ether are significantly influenced by the nature of the polymer matrix in which it is dispersed. researchgate.netresearchgate.net In low-viscosity solvents, the probe typically exhibits strong excimer fluorescence due to the ease of conformational changes that bring the two pyrene units together. researchgate.netresearchgate.net

However, when incorporated into solid polymer matrices such as polystyrene (PS), poly(methyl methacrylate) (PMMA), and poly(vinyl chloride) (PVC), the behavior changes dramatically. researchgate.net In these rigid, glassy environments, only monomer emission is typically observed. researchgate.netresearchgate.net This is because the high viscosity of the polymer matrix severely restricts the intramolecular motion required for excimer formation.

Even though excimer formation is quenched, the monomer emission lifetime can still be influenced by the polymer matrix. researchgate.net This indicates that the local environment around the probe molecule can affect its photophysical properties even when large-scale conformational changes are hindered.

The following table summarizes the observed spectral response of bis(1-pyrenylmethyl) ether in different media.

| Medium | Predominant Emission | Reference(s) |

| Low-Viscosity Solvents (e.g., chloroform, cyclohexane) | Strong Excimer Fluorescence | researchgate.netresearchgate.net |

| Glassy Polymer Matrices (e.g., PS, PMMA, PVC) | Monomer Fluorescence Only | researchgate.netresearchgate.net |

| Semi-Crystalline Polyethylene | Monomer Fluorescence Only | researchgate.net |

Aggregation-Induced Emission Properties in Aggregated or Solid States

While bis(1-pyrenylmethyl) ether itself is primarily known for its excimer-forming properties, the concept of aggregation-induced emission (AIE) is relevant to the broader class of pyrene derivatives and other luminogens. nih.govsigmaaldrich.com AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation or in the solid state. sigmaaldrich.com This is in contrast to the common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished in the aggregated state. sigmaaldrich.com

The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. sigmaaldrich.com In dilute solutions, these molecules can undergo dynamic intramolecular rotations and vibrations, which provide non-radiative pathways for the decay of the excited state, leading to weak emission. sigmaaldrich.com In the aggregated state, these motions are restricted, which blocks the non-radiative decay channels and forces the molecule to release its energy through fluorescence. sigmaaldrich.com

While bis(1-pyrenylmethyl) ether's primary characteristic in the solid state is the quenching of excimer formation due to restricted motion, leading to monomer emission, the broader field of AIE has seen the development of various pyrene-containing molecules designed to exhibit enhanced emission upon aggregation. researchgate.netresearchgate.netresearchgate.net These AIE-active materials have applications in various fields, including the fabrication of organic light-emitting diodes (OLEDs) and fluorescent sensors. sigmaaldrich.com The study of how aggregation affects the emissive properties of pyrene derivatives, including the balance between monomer, excimer, and AIE-type emission, is an active area of research.

Advanced Applications in Chemical Sensing and Probing

Development of Fluorescent Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of a specific chemical species through a change in their fluorescence properties. Bis(1-pyrenylmethyl) Ether and its derivatives serve as a powerful platform for these sensors, primarily due to the distinct monomer and excimer fluorescence of the pyrene (B120774) units. The ratio of these two emissions can be modulated by host-guest interactions, providing a ratiometric sensing capability that enhances accuracy and reliability.

Design Principles for Selective Ion Recognition (e.g., Alkali, Heavy Metal, Ammonium (B1175870) Ions)

The design of chemosensors based on Bis(1-pyrenylmethyl) Ether for ion recognition typically follows the 'fluorophore-spacer-receptor' paradigm. researchgate.net In this architecture, the bis-pyrene unit acts as the fluorophore, while a specific ion-binding moiety (the receptor) is incorporated into the molecule, often linked by a spacer. The key principle is that the binding of a target ion to the receptor induces a conformational or electronic change that perturbs the interaction between the two pyrene units, leading to a detectable change in the fluorescence spectrum.

For the recognition of alkali and heavy metal ions , a common strategy is to incorporate a crown ether or an aza-crown ether ring into the structure. researchgate.netphotonics.ru The crown ether cavity provides a selective binding site for cations, with the selectivity being determined by the match between the ion's diameter and the cavity size of the crown ether. lookchem.comresearchgate.netnih.gov

Mechanism of Action: When an ion binds within the receptor cavity, it can alter the fluorescence in several ways. In aza-crown ether derivatives, the nitrogen atoms' lone pair of electrons can quench the pyrene fluorescence through photoinduced electron transfer (PET). researchgate.netresearchgate.net Upon cation binding, these electrons become engaged, inhibiting PET and causing a "turn-on" of fluorescence. jst.go.jp Alternatively, ion binding can induce a rigidification of the molecule's structure. This change can inhibit the two pyrene rings from achieving the co-facial arrangement necessary for excimer formation. researchgate.net The result is a decrease in the excimer emission and a corresponding increase in the monomer emission, allowing for ratiometric detection. researchgate.netresearchgate.net

For the detection of ammonium ions (NH₄⁺) , pyrenophanes containing crown ether moieties have been developed. researchgate.netnih.gov These molecules exist in an equilibrium between a syn conformer, which exhibits intramolecular excimer fluorescence, and an anti conformer, which shows monomer fluorescence. researchgate.netnih.gov The binding of an ammonium ion into the crown ether cavity shifts this equilibrium, typically favoring the anti form, which leads to a decrease in excimer emission and an increase in monomer emission. researchgate.netnih.gov

| Target Ion | Receptor Type | Sensing Principle | Fluorescence Response |

| Alkali Metal Ions (e.g., Li⁺, Na⁺, K⁺) | Crown Ether, Aza-crown Ether | Size-selective binding, Inhibition of PET, Conformational restriction | Increase in monomer emission, Decrease in excimer emission |

| Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺, Pb²⁺) | Aza-crown Ether, Thia-crown Ether, Bistriazoles | Chelation, Inhibition of excimer formation, Quenching by paramagnetic ions | Ratiometric change (monomer vs. excimer) or overall quenching |

| Ammonium Ions (NH₄⁺) | Crown Ether (in pyrenophanes) | Host-guest complexation, Conformational equilibrium shift | Decrease in excimer emission, Increase in monomer emission |

Sensing of Biogenic Oligoamines and Phosphorylated Peptides

The design principles for ion sensing can be extended to more complex biological molecules. The key is to create receptors that can selectively bind to specific functional groups on the target biomolecule.

Biogenic Oligoamines: For the detection of protonated biogenic oligoamines like spermine (B22157) and spermidine, chemosensors can be designed with multiple recognition sites. A bis-crown ether structure, for instance, can simultaneously bind to the ammonium groups at the ends of an oligoamine chain. mdpi.com This cooperative binding enhances both the affinity and selectivity for longer-chain oligoamines over simpler diamines or monoamines. mdpi.com The binding event would force a conformational change in the bis-pyrene fluorophore, resulting in a distinct fluorescence response, often a "turn-on" signal. mdpi.com

Phosphorylated Peptides: Detecting protein phosphorylation, a key post-translational modification, is a significant challenge. nih.gov Fluorescent chemosensors for phosphorylated peptides are often designed with two phosphate (B84403) recognition sites to target peptides with adjacent phosphorylation. analytica-world.comsemanticscholar.org A common recognition motif is a metal complex, such as a bis(Zn(II)-dipicolylamine) (DPA) unit, which has a high affinity for phosphate groups. semanticscholar.org A Bis(1-pyrenylmethyl) Ether scaffold functionalized with two such phosphate-binding units could selectively recognize bis-phosphorylated peptides. The binding of the two phosphate groups would bring the pyrene units into a fixed orientation, modulating the monomer/excimer emission ratio and signaling the presence of the target peptide. analytica-world.com

Turn-on/Turn-off Fluorescence Sensing Mechanisms

The signaling mechanism of a fluorescent sensor is categorized as either "turn-off" (fluorescence quenching) or "turn-on" (fluorescence enhancement). Bis(1-pyrenylmethyl) Ether-based systems can be engineered to exhibit either response. researchgate.net

Turn-on Mechanism: This is often preferred for sensing as it produces a signal against a dark background, increasing sensitivity. A primary method to achieve a turn-on response is through the inhibition of a quenching process upon analyte binding.

Inhibition of PET: As previously mentioned, in sensors with aza-crown ethers, the nitrogen lone pairs can quench the pyrene fluorescence via Photoinduced Electron Transfer (PET). When a cation binds to the crown ether, it interacts with the lone pairs, suppressing the PET process and causing the fluorescence to "turn on". researchgate.netjst.go.jp

Conformational Change: Binding of an analyte can lock the molecule in a conformation that favors monomer emission over the non-fluorescent or excimer-emitting state. For example, systems designed to be quenched via excimer formation can "turn on" their monomer fluorescence when binding prevents the pyrenes from interacting. nih.gov

Turn-off Mechanism: This involves a decrease in fluorescence intensity upon binding the target.

Paramagnetic Quenching: Heavy metal ions with unpaired electrons, such as Cu²⁺ and Fe³⁺, are efficient fluorescence quenchers. researchgate.netnycu.edu.twrsc.org When a sensor binds to one of these ions, the proximity of the paramagnetic center to the pyrene fluorophore leads to rapid, non-radiative decay of the excited state, thus "turning off" the fluorescence.

Aggregation-Caused Quenching (ACQ): In some systems, analyte binding can promote the aggregation of sensor molecules, which often leads to self-quenching of the fluorescence.

Excimer-Based Quenching: A sensor can be designed where the monomer is fluorescent, but binding the analyte induces a conformational change that promotes the formation of a non-emissive or weakly emissive excimer, effectively turning off the signal.

| Mechanism | Description | Typical Analyte | Fluorescence Change |

| Turn-on | |||

| Inhibition of PET | Analyte binding blocks the photoinduced electron transfer pathway that quenches fluorescence. | Metal Cations, Protons | Fluorescence intensity increases. |

| Disruption of Excimer | Analyte binding prevents the two pyrene units from forming an excimer, enhancing monomer emission. | Metal Cations, Ammonium Ions | Excimer emission decreases while monomer emission increases. |

| Turn-off | |||

| Paramagnetic Quenching | Binding of a paramagnetic ion provides a pathway for non-radiative decay. | Cu²⁺, Fe³⁺, Ni²⁺ | Fluorescence intensity of both monomer and excimer decreases. |

| Enhanced Excimer Formation | Analyte binding promotes a conformation that favors a low-emissivity excimer. | Specific Metal Ions | Monomer emission decreases. |

Molecular Probes for Environmental and Biological Systems

Beyond discrete chemosensors, Bis(1-pyrenylmethyl) Ether serves as a molecular probe, providing information about the properties of its local environment, such as polarity and viscosity, within complex systems like polymers or biological membranes.

Local Polarity Sensing in Macromolecular Environments

The fluorescence spectrum of pyrene is well-known for its sensitivity to the polarity of the solvent, a phenomenon known as the Ham effect. researchgate.net Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the monomer emission spectrum is a reliable indicator of the local environmental polarity. cdnsciencepub.com

Bis(1-pyrenylmethyl) Ether (DiPyM) leverages this property and adds another layer of sensing through its intramolecular excimer. The ratio of the excimer to monomer emission intensity (Iₑ/Iₘ) is highly dependent on the molecule's ability to change conformation, which is restricted by the viscosity of the medium. researchgate.net

Applications in Polymer Science: DiPyM has been used to monitor the formation and aging of silica (B1680970) hydrogels. researchgate.net The polarity of the hydrogel matrix during the sol-gel transition was tracked using the I₁/I₃ ratio of the pyrene monomer. Simultaneously, the degree of hydrogel crosslinking was assessed by monitoring the Iₑ/Iₘ ratio. As the network formed and became more rigid, the ability of the two pyrene units to form an excimer was hindered, leading to a decrease in excimer emission. researchgate.net This dual-sensing capability allows for a detailed characterization of the evolving macromolecular environment. In highly viscous or solid polymer matrices, excimer formation is often completely suppressed, and only monomer emission is observed. researchgate.netresearchgate.net

Imaging Applications in Fluorescence Microscopy and Flow Cytometry

The strong fluorescence and environmentally sensitive emission of pyrene-based probes make them suitable for biological imaging applications. scbt.com

Fluorescence Microscopy: Bis(1-pyrenylmethyl) Ether and similar excimer-forming probes can be used to map the physical state of cellular membranes. nih.gov Because excimer formation requires the close proximity and diffusion of the pyrene moieties, the excimer-to-monomer ratio (E/M) can provide a measure of membrane fluidity and lateral diffusibility. nih.gov By imaging the E/M ratio across a cell, it is possible to visualize spatial variations in the physical properties of membranes, such as identifying more rigid or fluid domains. nih.gov

Flow Cytometry: Flow cytometry is a powerful technique that analyzes the characteristics of individual cells within a heterogeneous population as they pass through a laser beam. ives-openscience.eubenthamscience.combio-rad.com Fluorescent probes are essential for this technology. While specific applications of Bis(1-pyrenylmethyl) Ether in flow cytometry are not extensively documented, its properties are highly relevant. Its emission in the blue-to-cyan region (monomer ~375-400 nm, excimer ~470-500 nm) is detectable by standard flow cytometers. scbt.com It could potentially be used to sort cells based on differences in membrane fluidity or to monitor changes in the cellular microenvironment in response to stimuli. bio-rad.comqmul.ac.uk For example, changes in plasma membrane potential or viscosity could be tracked by observing shifts in the monomer/excimer ratio of a probe like Bis(1-pyrenylmethyl) Ether localized to the membrane.

Fluorescence Resonance Energy Transfer (FRET) Applications

Bis(1-pyrenylmethyl) ether's pyrene moieties serve as effective donor fluorophores in FRET-based systems. scbt.com FRET is a non-radiative energy transfer process between a donor and an acceptor molecule in close proximity, typically within 1-10 nanometers. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for studying intermolecular interactions. nih.gov

In the context of FRET, the pyrene units of Bis(1-pyrenylmethyl) ether can be excited, and if an appropriate acceptor molecule is nearby, the energy can be transferred, leading to fluorescence emission from the acceptor. This principle is fundamental to the design of biosensors for detecting specific biomolecules or monitoring changes in a microenvironment. nih.gov For instance, by attaching a FRET donor and acceptor to different parts of a protein, researchers can measure the distance between them and infer the protein's conformational state. nih.gov

The strong luminescence and the ability of its pyrene groups to engage in π-π stacking interactions enhance its utility as a FRET donor. scbt.com These interactions can influence the compound's solubility and reactivity in various environments. scbt.com While specific FRET applications directly utilizing Bis(1-pyrenylmethyl) ether are a subject of ongoing research, the broader class of pyrene-containing compounds has been successfully integrated into FRET-based probes. For example, a bispyrene-fluorescein hybrid FRET cassette has been developed as a ratiometric time-resolved probe for bioanalytical applications, demonstrating the potential of pyrene derivatives in this field. nih.gov

| FRET Application Highlight: Bispyrene-Fluorescein Hybrid Probe | |

| Probe Components | Bispyrene (donor) and Fluorescein (acceptor) |

| Sensing Target | pH |

| Response Mechanism | pH-induced change in FRET efficiency |

| Key Advantage | Ratiometric and time-resolved detection, minimizing background interference |

| Application | Quantitative monitoring of pH changes in living cells |

| This table showcases a relevant application of a bispyrene derivative in FRET, illustrating the potential of such compounds in bio-sensing. |

Fluorescent Thermometry Based on Microviscosity

The fluorescence of Bis(1-pyrenylmethyl) ether, particularly the ratio of its monomer to excimer emission, is sensitive to the viscosity of its microenvironment. This property forms the basis for its application in fluorescent thermometry. The formation of the intramolecular excimer, where the two pyrene rings stack in a face-to-face conformation in the excited state, is a dynamic process that is hindered by increased viscosity. nih.govmpg.de

As temperature changes, the viscosity of the surrounding medium also changes, which in turn affects the rate of excimer formation. By measuring the ratio of the excimer to monomer fluorescence intensity (Ie/Im), it is possible to deduce the local viscosity and, consequently, the temperature. The intramolecular excimer formation dynamics of similar bifluorophoric probes, such as 1,3-bis-(1-pyrenyl)propane, have been extensively studied in various solvents and ionic liquids, demonstrating the strong dependence of the excimer-to-monomer emission ratio on the viscosity of the medium. researchgate.netacs.org

This technique offers a non-invasive method for measuring temperature at the micro- and nanoscale. vdoc.pub The use of ratiometric measurements, comparing the intensity of two emission bands from the same molecule, provides a self-calibrating system that is less susceptible to fluctuations in probe concentration or excitation intensity. vdoc.pub

| Property | Monomer Emission | Excimer Emission |

| Wavelength | Shorter wavelength (e.g., ~375-400 nm for pyrene) | Longer, red-shifted wavelength (e.g., ~450-500 nm for pyrene excimer) scbt.com |

| Viscosity Effect | Less affected by viscosity changes | Highly dependent on viscosity; formation is hindered by high viscosity |

| Temperature Effect | Indirectly affected via viscosity | Directly affected by the kinetics of formation, which is temperature-dependent |

| This table outlines the contrasting properties of monomer and excimer emission of pyrene-based compounds like Bis(1-pyrenylmethyl) ether, which are fundamental to their use in microviscosity and temperature sensing. |

The relationship between temperature, viscosity, and the Ie/Im ratio allows for the calibration of Bis(1-pyrenylmethyl) ether as a fluorescent thermometer. This approach has been explored with various pyrene derivatives, highlighting the potential for developing sensitive and reliable temperature sensors for applications in materials science and biology.

Photoreactivity and Photochemical Mechanisms

Intramolecular Photocycloaddition Reactions

Intramolecular photocycloaddition is a characteristic reaction for molecules containing two photoresponsive units linked together. In the case of Bis(1-pyrenylmethyl) Ether, the two pyrene (B120774) moieties can undergo a [4+4] cycloaddition reaction upon photoirradiation. This reaction is not a direct process but proceeds through the formation of an excited-state complex known as an intramolecular excimer. The formation of this excimer is a critical prerequisite for the cycloaddition to occur, as it brings the two pyrene rings into the necessary face-to-face arrangement. Studies on analogous compounds, such as bis(anthracenylcarboxy)alkanes, have shown that such photochemical reactions are presumed to proceed via an intramolecular excimer as the primary reaction intermediate. scispace.com

The key to the stereospecificity of the photocycloaddition reaction lies in the formation and geometry of the intramolecular excimer intermediate. An excimer is a short-lived dimeric species formed between an excited-state molecule and a ground-state molecule of the same kind. For Bis(1-pyrenylmethyl) Ether, the two pyrene units are part of the same molecule, allowing for efficient intramolecular excimer formation.

Research has shown that Bis(1-pyrenylmethyl) Ether exhibits almost exclusive excimer fluorescence in low-viscosity solvents, indicating a strong tendency to adopt a conformation where the two pyrene rings are stacked parallel to each other. researchgate.net This pre-association in the excited state creates a well-defined, constrained geometry. Because the two pyrene moieties are locked in this specific orientation within the excimer, the subsequent cycloaddition reaction is highly controlled, leading to a specific stereoisomer of the cycloadduct. The flexibility and length of the ether linkage are crucial; they must be sufficient to allow the pyrene groups to achieve the sandwich-like excimer configuration but restrictive enough to prevent other, non-productive conformations. In related systems like 1,n-bis(1-pyrenylcarboxy)alkanes, the rate of excimer formation and the ratio of excimer to monomer fluorescence are strongly dependent on the length of the alkane chain linking the two pyrene units. scispace.com

Table 1: Fluorescence Properties of Pyrene Derivatives in Solution This table summarizes the observed emission characteristics for Bis(1-pyrenylmethyl) Ether and a related compound, which highlights the influence of molecular structure on excimer formation.

| Compound | Solvent Type | Predominant Emission | Reference |

| Di(1-pyrenylmethyl) ether | Low viscosity | Excimer | researchgate.net |

| 4-(1-pyrenyl)butyl-(1-pyrenylmethyl) ether | Low viscosity | Monomer | researchgate.net |

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule in the excited state. wikipedia.org This generates a charge-separated state. wikipedia.org For a molecule like Bis(1-pyrenylmethyl) Ether, a PET process would typically require the presence of an electron-donating or electron-accepting moiety either within the molecule itself or in its immediate environment.

The simple ether linkage in Bis(1-pyrenylmethyl) Ether is not a strong electron donor. Consequently, intramolecular PET is not the primary deactivation pathway for the excited state in this specific molecule. Instead, the dominant process is the intramolecular excimer formation discussed previously.

Table 2: Photochemical Pathways in Bis-Aromatic Systems This table compares the primary photochemical pathways in Bis(1-pyrenylmethyl) Ether with a related compound containing an electron-donating linker.

| Compound | Linker Group | Primary Photochemical Pathway | Competing Process | Reference |

| Bis(1-pyrenylmethyl) Ether | -O- | Intramolecular Excimer Formation | - | researchgate.net |

| N,N′-Bis(1-pyrenylmethyl)-diaza-18-crown-6 | Diaza-crown Ether | Photoinduced Electron Transfer (PET) | Excimer Formation | researchgate.net |

Stability and Degradation under Photolytic Conditions

The stability of Bis(1-pyrenylmethyl) Ether under photolytic conditions is a critical factor, particularly concerning its application as a fluorescent probe or in materials science. The pyrene moiety itself can be susceptible to photodegradation. researchgate.net Furthermore, the benzylic ether linkages represent potential sites for photochemical cleavage.